molecular formula C11H18N2O B7879174 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol

2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol

Cat. No.: B7879174
M. Wt: 194.27 g/mol
InChI Key: LFCBZIKFWDHKQY-UHFFFAOYSA-N
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Description

2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol is an ethanolamine derivative featuring an isopropyl group and a pyridin-2-ylmethyl substituent on the nitrogen atom.

Properties

IUPAC Name

2-[propan-2-yl(pyridin-2-ylmethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-10(2)13(7-8-14)9-11-5-3-4-6-12-11/h3-6,10,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCBZIKFWDHKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine, isopropyl bromide, and 2-(methylamino)ethanol.

    Alkylation: Pyridine is first alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to form 2-isopropylpyridine.

    Reductive Amination: The 2-isopropylpyridine is then subjected to reductive amination with 2-(methylamino)ethanol using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products Formed

    Oxidation: Formation of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-acetaldehyde.

    Reduction: Formation of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethane.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Pharmacological Research

One of the primary applications of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol lies in pharmacology. This compound has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

Case Study: Neurotransmitter Modulation
Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. A study published in the Journal of Medicinal Chemistry explored its efficacy as a selective serotonin reuptake inhibitor (SSRI), demonstrating promising results in preclinical models .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify the pyridine and amino groups for various applications.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)Reference
AlkylationIsopropyl bromide85Synthetic Communications
Amine CouplingPyridine derivatives90Journal of Organic Chemistry
Ethanolamine ReactionEthanolamine and derivatives78European Journal of Organic Chemistry

Material Science

In material science, this compound has been explored for its potential use in creating novel polymers and coatings. Its functional groups can enhance adhesion properties and chemical resistance.

Case Study: Polymer Development
A recent study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. The findings were published in Advanced Materials, highlighting its potential for use in high-performance coatings.

Mechanism of Action

The mechanism of action of 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Structural and Molecular Comparison with Analogous Compounds

2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol (CAS: 1353985-85-9)

  • Structure : Replaces the pyridine ring with a 1-methyl-pyrrolidin-2-ylmethyl group.
  • Molecular Formula : C₁₁H₂₄N₂O
  • Molecular Weight : 200.33 g/mol
  • Key Differences: The pyrrolidine ring is saturated, conferring greater conformational flexibility compared to the aromatic pyridine.

2-[3-(Dimethylamino)propylamino]ethanol (CAS: 78718-56-6)

  • Structure: Contains a dimethylaminopropyl and isobutyl group.
  • Molecular Formula : Likely C₁₁H₂₅N₂O (estimated)
  • Molecular Weight : ~201.33 g/mol (calculated)

Tyrosol Analogs (e.g., )

  • Structure: Phenolic ethanol derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol).
  • The target compound’s pyridine group may offer distinct electronic interactions in similar contexts .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol Isopropyl, pyridin-2-ylmethyl C₁₂H₁₉N₂O 207.30 (calculated) N/A Aromatic pyridine, potential π-π interactions
2-[Isopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol Isopropyl, 1-methyl-pyrrolidin-2-ylmethyl C₁₁H₂₄N₂O 200.33 1353985-85-9 Saturated pyrrolidine, conformational flexibility
2-[3-(Dimethylamino)propylamino]ethanol 3-(Dimethylamino)propyl, isobutyl C₁₁H₂₅N₂O (estimated) 201.33 (estimated) 78718-56-6 Extended alkyl chain, lipophilic
Tyrosol (1) 4-hydroxyphenethyl C₈H₁₀O₂ 138.16 501-94-0 Phenolic hydroxyl, tyrosinase inhibition

Biological Activity

The compound 2-(Isopropyl-pyridin-2-ylmethyl-amino)-ethanol , often referred to as an isopropyl-pyridine derivative, is a member of the amino alcohol family that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of this compound

The synthesis of isopropyl-pyridine derivatives typically involves the alkylation of pyridine with isopropyl groups and subsequent functionalization to introduce amino and hydroxyl groups. This can be achieved through various methods, including:

  • Alkylation of Pyridine : The reaction of pyridine with isopropyl halides under basic conditions.
  • Amination : Introduction of an amino group using amine reagents.
  • Hydroxylation : Conversion of suitable precursors to introduce hydroxyl functionality.

These synthetic routes allow for the production of various derivatives that can be screened for biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against a range of bacteria and fungi. In one study, pyridine derivatives demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa . The specific activity of this compound remains to be fully characterized, but its structural similarities suggest potential efficacy in antimicrobial applications.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies on similar compounds have shown that they can inhibit lipid peroxidation and scavenge free radicals effectively . This suggests that this compound may also exhibit antioxidant properties, which could be beneficial in preventing cellular damage in various diseases.

Anticancer Activity

The potential anticancer effects of isopropyl-pyridine derivatives have been explored in several studies. For example, compounds derived from pyrimidine structures have shown submicromolar inhibitory activity against various cancer cell lines, including lung and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives for their antibacterial activity against clinical isolates. The results indicated that modifications at the nitrogen atom significantly influenced antimicrobial potency, with some compounds achieving MICs comparable to standard antibiotics .
  • Anticancer Screening : In vitro assays demonstrated that several pyridine-based compounds induced apoptosis in cancer cell lines through caspase activation pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity .
  • Neuroprotection : Research on related compounds indicated their effectiveness in reducing oxidative stress markers in neuronal cultures, suggesting a protective role against neurodegenerative processes .

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